molecular formula C12H12BrN3 B1525327 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine CAS No. 1220038-49-2

5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine

Cat. No.: B1525327
CAS No.: 1220038-49-2
M. Wt: 278.15 g/mol
InChI Key: FQNOHCOAMHZEKM-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is a heterocyclic compound that features a bromine atom, a methyl group, and a pyridin-3-ylmethyl substituent on a pyridin-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atoms in the pyridine rings.

    Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, THF, or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It is particularly useful in the development of ligands for coordination chemistry and catalysis .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine.

    4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine: Lacks the bromine atom, which affects its reactivity and applications.

    6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: A more complex derivative with additional functional groups.

Uniqueness

The presence of both a bromine atom and a pyridin-3-ylmethyl group in this compound makes it unique. This combination of substituents provides a balance of reactivity and stability, making it versatile for various applications in research and industry.

Properties

IUPAC Name

5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-5-12(16-8-11(9)13)15-7-10-3-2-4-14-6-10/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNOHCOAMHZEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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